3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid
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Overview
Description
3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid is a complex organic compound with the molecular formula C12H13FN2O4. It is known for its unique chemical structure, which includes a fluorophenyl group, making it a subject of interest in various fields of scientific research .
Mechanism of Action
Target of Action
The primary targets of 3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid are currently unknown. This compound is a research chemical and further studies are needed to identify its specific targets and their roles .
Mode of Action
It is likely that the compound interacts with its targets through the carbamoyl and fluorophenyl groups, which may influence the activity of certain proteins or enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-fluoroaniline with chloroacetyl chloride to form 3-fluoro-N-(2-chloroacetyl)aniline. This intermediate is then reacted with L-asparagine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
Similar Compounds
- 3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid
- 3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid
Uniqueness
3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid is unique due to its specific fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-amino-2-[[2-(3-fluorophenyl)acetyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4/c13-8-3-1-2-7(4-8)5-11(17)15-9(12(18)19)6-10(14)16/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDJQZPYQSUXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)NC(CC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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